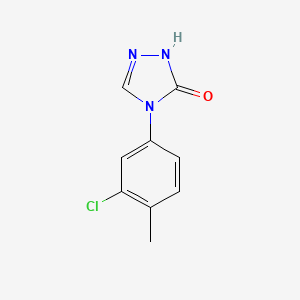

4-(3-Chloro-4-methylphenyl)-1H-1,2,4-triazol-5(4H)-one

Description

4-(3-Chloro-4-methylphenyl)-1H-1,2,4-triazol-5(4H)-one (CAS: 1065074-18-1) is a triazolone derivative featuring a 1,2,4-triazol-5-one core substituted at the 4-position with a 3-chloro-4-methylphenyl group. Its molecular formula is C₉H₇ClN₃O, with a molecular weight of 223.63 g/mol. The compound’s structure combines a chloro substituent (electron-withdrawing) and a methyl group (electron-donating) on the phenyl ring, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

4-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-6-2-3-7(4-8(6)10)13-5-11-12-9(13)14/h2-5H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUXAHFLJASLJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=NNC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674644 | |

| Record name | 4-(3-Chloro-4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-18-1 | |

| Record name | 4-(3-Chloro-4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Chloro-4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

4-(3-Chloro-4-methylphenyl)-1H-1,2,4-triazol-5(4H)-one, with CAS number 1065074-18-1, is a triazole derivative that has garnered attention for its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN₃O, with a molecular weight of 209.63 g/mol. Its structure can be represented as follows:

Antimicrobial Activity

Research has indicated that triazole compounds often exhibit significant antimicrobial properties. A study highlighted that derivatives of triazoles possess activity against various bacterial strains and fungi. Specifically, the presence of the chloro and methyl groups in this compound enhances its interaction with microbial targets, leading to effective inhibition of growth in certain pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against several cancer cell lines. For instance, a study reported that triazole derivatives exhibited IC₅₀ values in the low micromolar range against human cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. Triazole compounds are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity suggests potential therapeutic applications in conditions characterized by inflammation .

Case Studies

Several case studies have illustrated the biological efficacy of this compound:

- Study on Antimicrobial Efficacy : A series of experiments demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl group could enhance potency against specific bacterial strains .

- Evaluation Against Cancer Cell Lines : In a comparative study involving various triazole derivatives, this compound was found to be one of the most effective compounds against MCF-7 cells compared to other synthesized analogs .

Scientific Research Applications

Medicinal Applications

Antifungal Activity

Research indicates that triazole derivatives exhibit antifungal properties. Specifically, 4-(3-Chloro-4-methylphenyl)-1H-1,2,4-triazol-5(4H)-one has shown effectiveness against various fungal strains. A study demonstrated its ability to inhibit the growth of Candida albicans, a common pathogen responsible for infections in immunocompromised individuals .

Mechanism of Action

The compound functions by inhibiting the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungi. This action disrupts the fungal cell membrane integrity, leading to cell death .

Agricultural Applications

Pesticidal Properties

The compound has been investigated for its potential as a pesticide. Its structure allows it to interfere with the metabolic processes of pests. Preliminary studies suggest that it can effectively control certain insect populations without harming beneficial insects .

Herbicidal Activity

In addition to its pesticidal properties, this compound has been evaluated for herbicidal activity. It acts by inhibiting specific enzymes involved in plant growth regulation, providing a means to manage weed populations in agricultural settings .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, researchers tested the antifungal activity of this compound against Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antifungal potential compared to standard treatments like fluconazole .

Case Study 2: Pesticidal Effectiveness

A field study assessed the effectiveness of this compound as a pesticide against aphids in soybean crops. The application resulted in a 75% reduction in aphid populations within two weeks, showcasing its potential as an environmentally friendly pest control agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

Key Differences and Implications

Substituent Position and Electronic Effects: The target compound’s 3-chloro-4-methylphenyl group introduces steric and electronic effects distinct from analogs like 4-(4-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one (chloro at para position only). Fluorine-substituted analogs (e.g., 4-(4-fluorophenyl)) exhibit lower molecular weights and higher electronegativity, which could influence binding affinities in biological targets .

Biological Activity Trends: Anticonvulsant Activity: The pentyloxy-substituted compound (ED₅₀: 26.9 mg/kg) demonstrates the impact of alkoxy chains on anticonvulsant efficacy, suggesting that bulkier substituents may enhance central nervous system penetration .

Crystallographic and Synthetic Insights :

- The crystal structure of 1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one (space group C2/c) provides a template for understanding packing interactions in halogenated triazolones .

- Synthetic routes for analogs often involve cyclocondensation of thiosemicarbazides or hydrazides with carbonyl compounds, followed by functionalization via alkylation or Schiff base formation .

Physicochemical and Pharmacokinetic Comparisons

| Property | Target Compound | 4-(4-Chlorophenyl) Analog | 4-(4-Fluorophenyl) Analog | Notes |

|---|---|---|---|---|

| LogP (Predicted) | ~2.5 (estimated) | ~2.3 | ~1.8 | Methyl group increases lipophilicity |

| Solubility (Water) | Low (hydrophobic substituents) | Low | Moderate (due to fluorine) | Fluorine improves polarity |

| Metabolic Stability | Unknown | Moderate | High | Halogens may reduce CYP450 metabolism |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(3-Chloro-4-methylphenyl)-1H-1,2,4-triazol-5(4H)-one typically involves the construction of the 1,2,4-triazole ring system followed by substitution with the 3-chloro-4-methylphenyl moiety or vice versa. The key steps generally include:

- Formation of semicarbazide or substituted semicarbazide derivatives as precursors.

- Cyclization reactions to form the 1,2,4-triazol-5-one core.

- Introduction of the chloro and methyl substituents on the phenyl ring either before or after ring closure.

Preparation via Semicarbazide Derivatives and Cyclization

A patented process describes the preparation of related 3-chloromethyl-1,2,4-triazolin-5-one compounds, which serve as important intermediates for triazole derivatives. This method involves:

- Using alkyl or aryl sulfonic acid salts of semicarbazide as starting materials.

- Reacting these salts with methyl orthoesters or appropriate electrophiles under elevated temperatures to promote cyclization.

- The reaction proceeds efficiently with reduced decomposition and shorter reaction times compared to traditional methods.

- The product isolation involves concentration, brine addition, cooling, and filtration steps to obtain high-purity solids.

This approach allows for scalable and industrially viable synthesis of chloromethyl-substituted triazolinones, which can be adapted or serve as a foundation for synthesizing this compound by modifying the aryl substituent accordingly.

Cyclization under Basic and Acidic Conditions

Research literature reports cyclization reactions to form 1,2,4-triazole derivatives through the following:

- Starting from hydrazide or thiosemicarbazide derivatives, which are reacted with aryl isothiocyanates or related electrophiles.

- Cyclization is performed under basic conditions (e.g., 2% sodium hydroxide) to yield 1,2,4-triazole rings.

- Acidic conditions (e.g., concentrated sulfuric acid) are used alternatively for related heterocycles but less commonly for 1,2,4-triazoles.

- The cyclization step is crucial for ring closure and formation of the triazol-5-one structure.

This method is versatile and allows for the introduction of various aryl substituents, including chloro and methyl groups on the phenyl ring, by selecting appropriate isothiocyanate or hydrazide precursors.

Specific Example: Preparation of 3-Chloro-1,5-di(4-methylphenyl)-1,2,4-triazol-5(4H)-one

A synthetic procedure for a closely related compound involves:

- Refluxing a mixture of 3-chloro-1,5-di(4-methylphenyl)formazan with potassium cyanate in methanol for 3 hours.

- Adding hydrochloric acid and continuing reflux for an additional 30 minutes.

- Removing solvent and crystallizing the crude solid from ethanol to obtain the triazol-5-one derivative.

- Yield reported around 55% with melting point >300 °C.

This procedure demonstrates the use of potassium cyanate-mediated cyclization and acid treatment to form the triazole ring with chloro and methyl-substituted phenyl groups.

Industrial and Large-Scale Synthesis Considerations

Industrial synthesis often involves:

- Use of automated or continuous flow reactors to control temperature and reaction times precisely.

- Employing sulfonic acid salts of semicarbazide to improve reaction rates and product purity.

- Optimizing solvent systems, such as ethanol, methanol, or acetonitrile, for solubility and reaction efficiency.

- Purification by crystallization or filtration after reaction completion to isolate high-purity triazolones.

Such approaches ensure reproducibility and scalability for pharmaceutical or agrochemical applications.

Summary Table of Key Preparation Methods

Research Findings and Optimization Notes

- The use of sulfonic acid salts of semicarbazide reduces decomposition and improves purity compared to free semicarbazide hydrochloride.

- Basic cyclization conditions favor the formation of 1,2,4-triazol-5-one rings over other heterocycles.

- Potassium cyanate is an effective reagent for cyclization involving formzan derivatives, enabling formation of chloro-substituted triazolones.

- Industrial methods emphasize reaction time reduction and product isolation efficiency by employing brine washes and controlled cooling.

- Solvent choice impacts reaction rate and crystallization behavior; methanol, ethanol, and acetonitrile are commonly used.

Q & A

Q. What are the established synthetic routes for 4-(3-Chloro-4-methylphenyl)-1H-1,2,4-triazol-5(4H)-one, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclization of precursors such as substituted phenylhydrazines with carbonyl-containing reagents. For example, a common route includes:

- Step 1 : Reaction of 3-chloro-4-methylbenzonitrile with hydrazine hydrate to form a hydrazine intermediate.

- Step 2 : Cyclization with acetic anhydride and phosphorus oxychloride under reflux to yield the triazolone core.

Optimization strategies: - Temperature control : Maintaining 80–100°C during cyclization minimizes side reactions.

- Solvent selection : Ethanol or acetonitrile improves solubility and reaction homogeneity.

- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate cyclization kinetics .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Key techniques include:

| Method | Key Data | Interpretation Tips |

|---|---|---|

| ¹H/¹³C NMR | Chemical shifts for aromatic protons (~7.0–8.0 ppm) and triazolone carbonyl (C=O, ~165 ppm). | Compare with computed spectra (DFT) to confirm regiochemistry . |

| Mass Spectrometry (MS) | Molecular ion peak ([M+H]⁺) matching exact mass (e.g., 239.05 Da). | Use high-resolution MS to distinguish isotopic patterns (Cl, ~3:1 for ³⁵Cl/³⁷Cl) . |

| IR Spectroscopy | C=O stretch (~1700 cm⁻¹) and C–N stretches (~1250–1350 cm⁻¹). | Correlate with X-ray data to confirm tautomeric forms . |

Q. What are the key structural features of this compound as determined by X-ray crystallography?

Crystallographic studies reveal:

- Planarity : The triazolone ring and substituted phenyl group are nearly coplanar (dihedral angle <5°), facilitating π-π stacking in solid-state packing.

- Hydrogen bonding : Intramolecular N–H⋯O interactions stabilize the enol-imine tautomer (bond length: ~2.8 Å).

- Crystal system : Monoclinic (space group C2/c) with unit cell parameters a = 15.286 Å, b = 13.610 Å, c = 11.231 Å, β = 100.91° .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s bioactivity?

- Case study : If DFT calculations predict high binding affinity to a kinase target but experimental IC₅₀ values are weak:

- Re-evaluate protonation states : Adjust computational models to match physiological pH conditions.

- Solvent effects : Include implicit solvent models (e.g., COSMO) to account for aqueous interactions.

- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when modifying substituents on the triazolone core?

- Substituent libraries : Synthesize derivatives with halogen (F, Cl), alkyl (methyl, cyclopropyl), or electron-withdrawing groups (NO₂) at the 3- and 4-positions.

- Biological assays : Test against targets like ABC transporters (e.g., P-glycoprotein) to correlate lipophilicity (logP) with efflux inhibition.

- Statistical modeling : Use multivariate regression to identify dominant descriptors (e.g., Hammett σ values) .

Q. What methodologies are employed in docking studies to evaluate interactions between this compound and biological targets like kinases or ABC transporters?

- Software : AutoDock Vina or Schrödinger Suite for flexible ligand-receptor docking.

- Preparation steps :

- Protonate the triazolone at physiological pH (enol form preferred).

- Generate conformational ensembles using molecular dynamics (MD) simulations.

- Validation : Compare docking poses with co-crystallized inhibitors (e.g., ATP analogs in kinase active sites) .

Q. How should researchers address discrepancies in crystallographic data, such as unexpected bond angles or hydrogen bonding patterns?

- Refinement protocols : Use SHELXL for iterative least-squares refinement, applying restraints for thermal parameters (ADPs).

- Validation tools : Check geometry with PLATON; analyze Hirshfeld surfaces to quantify intermolecular interactions.

- Case example : If N–H⋯O bond lengths deviate >0.1 Å from literature, re-examine data for twinning or disorder .

Q. Data Contradiction Analysis Example

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.